Vatalanib dihydrochloride
Overview
Description
Vatalanib dihydrochloride is a cell-permeable, potent, and selective VEGFR tyrosine kinase inhibitor . It is an inhibitor of VEGFR2/KDR with an IC50 of 37 nM . It is currently in clinical trials for the treatment of myelodysplastic syndrome, lymphomas, non-small cell lung cancers (NSCLCs), and other cancers .
Molecular Structure Analysis
The molecular formula of Vatalanib dihydrochloride is C20H15ClN4.2ClH . The molecular weight is 419.73 Da .Chemical Reactions Analysis
Vatalanib dihydrochloride is a potent inhibitor of the VEGFR tyrosine kinases VEGFR-1 (Flt-1) and VEGFR-2 (FLK-1/KDR) with IC50 values of 77 nM and 37 nM respectively . It is a weaker inhibitor of other tyrosine kinases including PDGFR-β, c-KIT, VEGFR-3 (FLT-4) and c-FMS with IC50 values of 580 nM, 730 nM, 660 nM and 1.4 μM respectively .Physical And Chemical Properties Analysis
Vatalanib dihydrochloride is a solid substance . It is soluble in DMSO to 50 mM (with warming) and in ethanol to 10 mM (with warming) .Scientific Research Applications
Metabolism and Disposition in Cancer Patients
Vatalanib dihydrochloride has been studied for its metabolism and disposition in patients with advanced cancer. It undergoes oxidative metabolism and is mainly excreted via the biliary-fecal route. These studies provide valuable insights into the pharmacokinetics of Vatalanib, indicating rapid absorption and clearance mainly through oxidative metabolism, with significant excretion via feces and urine (Jost et al., 2006).
Clinical Development in Solid Tumors
Research has extensively investigated Vatalanib's efficacy in patients with solid tumors, especially colorectal cancer. Early trials showed promising results, utilizing dynamic contrast-enhanced MRI as a pharmacodynamic tool to define effective doses. Despite mixed outcomes in phase III trials, continued research explores Vatalanib's potential across various cancers and dosing schedules, highlighting the ongoing exploration of its therapeutic applications (Scott et al., 2007).
Effects on Human Pterygial Fibroblasts
Vatalanib has demonstrated inhibitory effects on the proliferation and migration of human pterygial fibroblasts (HPFs) in vitro. This suggests potential applications in reducing fibroblast activity associated with certain eye diseases, offering insights into non-cancerous conditions that may benefit from Vatalanib's antiangiogenic properties (Kim et al., 2017).
Novel Combinations and Formulations
Studies have also explored Vatalanib in combination with other therapeutic agents, such as Pemetrexed disodium, in advanced solid tumors. These combinations aim to enhance efficacy while managing tolerability, demonstrating the potential for Vatalanib to be part of multi-drug regimens for more effective cancer treatment strategies (Wang et al., 2018).
Anticancer Activity of Derivatives
Research into derivatives of Vatalanib, designed to target VEGFR-2 enzyme with improved potency and selectivity, has yielded compounds demonstrating significant in vitro anticancer activity against various cancer cell lines. This underscores the ongoing efforts to optimize Vatalanib's structure for enhanced anticancer efficacy (Abouzid et al., 2013).
Future Directions
Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQEHCMDUSRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049073 | |
Record name | Vatalanib dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vatalanib dihydrochloride | |
CAS RN |
212141-51-0 | |
Record name | Vatalanib dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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